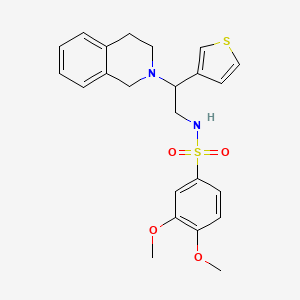

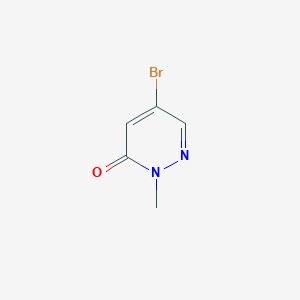

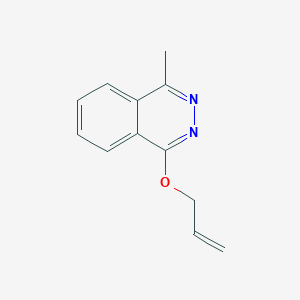

1-Ethyl-2-(2-methoxy-phenoxymethyl)-1H-benzoimidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Ethyl-2-(2-methoxy-phenoxymethyl)-1H-benzoimidazole is a chemical compound that has been widely used in scientific research due to its unique properties. It is a benzimidazole derivative that has been synthesized through various methods and has shown promising results in various studies.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Antimicrobial Activity : A study by Salahuddin et al. (2017) detailed the synthesis of 1H-benzimidazole derivatives, demonstrating their potent antimicrobial properties against bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans and Aspergillus flavus (Salahuddin, Shaharyar, Mazumder, & Abdullah, 2017).

- Luminescent Properties : Xiaoping Yang et al. (2010) explored the reaction of benzimidazole-based ligands with lanthanide ions, leading to luminescent complexes. This research opens pathways for the development of new materials with potential applications in optoelectronics and sensing (Yang, Jones, Wiester, Oye, & Wong, 2010).

Material Science and Chemistry

- Metal–Organic Frameworks (MOFs) : Yuchuan Tang et al. (2017) synthesized zeolite-like MOFs using a dual-ligand strategy, highlighting the importance of benzimidazole derivatives in constructing advanced materials with high CO2 uptake capacity (Tang, Wu, Wang, & Zhang, 2017).

- Antifungal Applications : A catalytic system using alkylated phenols and methoxytoluenes was developed by R. Bernini et al. (2006) for the production of antifungal 1,4-benzoquinones, suggesting the utility of benzimidazole derivatives in developing novel antifungal agents (Bernini, Mincione, Barontini, Fabrizi, Pasqualetti, & Tempesta, 2006).

Biocompatible Chemosensors

- Sensitive Detection of Zinc(II) : Research by S. Dey et al. (2016) introduced a benzimidazole-based compound as a selective fluorescence sensor for Zn2+ ions, emphasizing its potential in environmental monitoring and biological studies (Dey, Roy, Maiti, Mandal, Banerjee, & Roy, 2016).

Ethylene Oligomerization

- Catalytic Activity : Hao Liu et al. (2011) reported on nickel dihalide complexes derived from benzimidazol-8-ethoxyquinolines, showing high activity in ethylene oligomerization. This research contributes to the field of industrial catalysis and polymer production (Liu, Zhang, Chen, Redshaw, Li, & Sun, 2011).

Propiedades

IUPAC Name |

1-ethyl-2-[(2-methoxyphenoxy)methyl]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2/c1-3-19-14-9-5-4-8-13(14)18-17(19)12-21-16-11-7-6-10-15(16)20-2/h4-11H,3,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBRZBXSLWYFEJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2N=C1COC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301326365 |

Source

|

| Record name | 1-ethyl-2-[(2-methoxyphenoxy)methyl]benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301326365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

41.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49644180 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-Ethyl-2-(2-methoxy-phenoxymethyl)-1H-benzoimidazole | |

CAS RN |

433700-04-0 |

Source

|

| Record name | 1-ethyl-2-[(2-methoxyphenoxy)methyl]benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301326365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

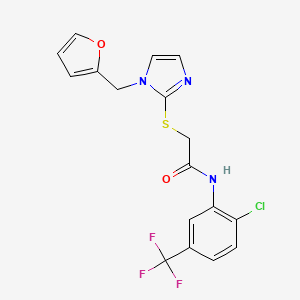

![1-phenyl-1H-indole-2,3-dione 3-[N-(2,4-dichlorophenyl)hydrazone]](/img/structure/B2696462.png)

![2-Chloro-N-[1-(pyrrolidine-1-carbonyl)piperidin-3-yl]acetamide](/img/structure/B2696463.png)

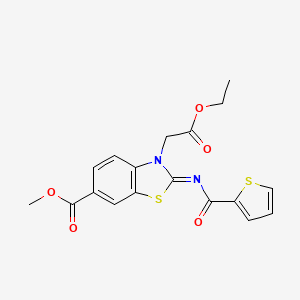

![(Z)-ethyl 4-(((3-fluorophenyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2696473.png)

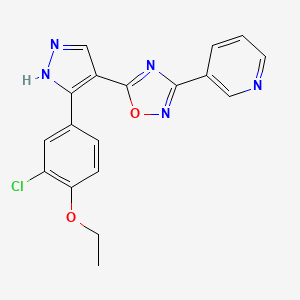

![(E)-2-cyano-3-(4-cyanophenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2696474.png)